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Butanal, 3,4-dimethoxy-, (S)-

Cat. No.: B14434529
CAS No.: 82780-40-3
M. Wt: 132.16 g/mol
InChI Key: QTOGOWCQVDATLL-LURJTMIESA-N
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Description

Significance of Chiral Aldehydes as Crucial Synthetic Intermediates

Chiral aldehydes are highly valued as synthetic intermediates in organic chemistry due to their versatility in forming new carbon-carbon bonds with stereochemical control. thieme-connect.comnih.govrsc.org They are fundamental building blocks for the asymmetric synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov The aldehyde functional group is readily transformed into a variety of other functionalities, such as alcohols, carboxylic acids, and amines, making it a pivotal precursor in multi-step syntheses. nih.gov

The development of catalytic asymmetric methods to produce chiral aldehydes has been a significant focus of research. thieme-connect.comrsc.orgacs.org Asymmetric hydroformylation, for instance, is a powerful strategy for creating chiral aldehydes from simple alkenes. rsc.org Furthermore, chiral aldehyde catalysis has emerged as a robust tool for the asymmetric functionalization of amines and their derivatives, providing excellent catalytic activation and stereoselective control in these reactions. thieme-connect.comfrontiersin.orgnih.gov The ability to construct stereogenic centers with high enantioselectivity is a cornerstone of modern synthetic chemistry, and chiral aldehydes are central to this endeavor. mpg.demdpi.com

Overview of Structurally Related Chiral Aldehyde Derivatives in Research

A number of structurally related chiral aldehyde derivatives have been instrumental in advancing asymmetric synthesis. One of the most prominent examples is Garner's aldehyde, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, which has been widely used as a chiral building block for the synthesis of numerous amino alcohol derivatives and natural products since its introduction in 1984. nih.govd-nb.info Its configurational stability and versatility in carbon chain elongation reactions have made it a frequently cited intermediate. nih.govd-nb.info

Other significant chiral aldehyde derivatives include those derived from BINOL (1,1'-bi-2-naphthol), which have been successfully employed as catalysts in the asymmetric α-functionalization of amino esters. frontiersin.orgnih.gov These catalysts have proven effective in a range of reactions, including Mannich reactions, aldol (B89426) reactions, and cyclizations. nih.govfrontiersin.org Additionally, α-aryl and α,α-diaryl aldehydes are valuable chiral building blocks that can be readily converted into a variety of biologically significant molecules. nih.gov The development of catalytic enantioselective methods for the synthesis of these α-substituted aldehydes continues to be an active area of research. nih.govrsc.org

The study of these derivatives provides a framework for understanding the potential applications of less common chiral aldehydes like Butanal, 3,4-dimethoxy-, (S)-. The presence of the dimethoxy groups in Butanal, 3,4-dimethoxy-, (S)- offers different steric and electronic properties compared to these more established derivatives, suggesting it may be a useful synthon for a distinct set of target molecules.

Rationale for Comprehensive Research on Butanal, 3,4-dimethoxy-, (S)-

Comprehensive research on Butanal, 3,4-dimethoxy-, (S)- is warranted due to the inherent value of chiral aldehydes as synthetic intermediates and the specific structural features of this particular molecule. The presence of two methoxy (B1213986) groups at the 3- and 4-positions introduces functionality that can influence the reactivity of the aldehyde and provide handles for further synthetic transformations. These methoxy groups can potentially act as coordinating groups for metal catalysts or be involved in subsequent cyclization reactions.

The stereogenic center at the (S)-position makes Butanal, 3,4-dimethoxy-, (S)- a valuable precursor for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. The butanal backbone provides a four-carbon chain that can be elaborated upon to construct more complex molecular skeletons. Investigating the reactivity and synthetic applications of this compound could lead to novel and efficient routes to valuable target molecules that are not easily accessible through other means.

Scope and Structure of the Academic Research Outline

This article provides a focused overview of the chemical compound Butanal, 3,4-dimethoxy-, (S)-. The structure of this research outline is designed to first establish the broader context of chiral aldehydes in organic synthesis, highlighting their importance as synthetic intermediates. It then narrows the focus to structurally related chiral aldehyde derivatives that have been successfully utilized in research. Following this contextualization, the rationale for dedicating specific research efforts to Butanal, 3,4-dimethoxy-, (S)- is presented. This structured approach aims to build a comprehensive understanding of the compound's potential significance from a foundational to a specific level, based on its chemical properties and the established importance of related structures in the field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B14434529 Butanal, 3,4-dimethoxy-, (S)- CAS No. 82780-40-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82780-40-3

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(3S)-3,4-dimethoxybutanal

InChI

InChI=1S/C6H12O3/c1-8-5-6(9-2)3-4-7/h4,6H,3,5H2,1-2H3/t6-/m0/s1

InChI Key

QTOGOWCQVDATLL-LURJTMIESA-N

Isomeric SMILES

COC[C@H](CC=O)OC

Canonical SMILES

COCC(CC=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Butanal, 3,4 Dimethoxy , S

Enantioselective Synthesis Strategies for Chiral Aldehydes

The efficient preparation of chiral aldehydes containing an α-quaternary stereocenter is a notable challenge in synthetic chemistry. nih.govunc.edu Catalytic enantioselective methods that utilize simple starting materials to generate a broad range of products in high yields and excellent enantiomeric ratios are highly sought after. nih.govunc.edu These strategies are broadly categorized into two main approaches pertinent to the synthesis of Butanal, 3,4-dimethoxy-, (S)-: the asymmetric reduction of a prochiral ketone to form a chiral alcohol precursor, and the subsequent asymmetric oxidation of this alcohol to the target aldehyde.

Asymmetric Reduction Pathways to Chiral Butanol Precursors

The foundational step in this synthetic pathway involves the creation of the chiral alcohol intermediate, (S)-3,4-dimethoxybutan-1-ol. This is typically achieved through the asymmetric reduction of a corresponding prochiral ketone, 4-methoxy-3-(methoxymethyl)butan-2-one. The success of this step hinges on the ability of the catalyst to selectively produce one enantiomer over the other.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. magtech.com.cnresearchgate.net Microorganisms and the enzymes derived from them, such as ketoreductases (KREDs), can transform synthetic chemicals with remarkable chemo-, regio-, and enantioselectivities. researchgate.netnih.gov

Whole-cell biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), is a well-established method for the asymmetric reduction of ketones. The process leverages the array of dehydrogenase enzymes within the yeast cell to reduce the carbonyl group of a ketone substrate to a chiral hydroxyl group. For the synthesis of the precursor to Butanal, 3,4-dimethoxy-, (S)-, a suitable prochiral ketone would be reduced to the corresponding (S)-alcohol with high enantiomeric excess (e.e.). The advantages of biocatalysis include the potential for high yields and stereoselectivity without the need for heavy metal catalysts. nih.gov

Table 1: Examples of Yeast-Mediated Ketone Reductions

Substrate Biocatalyst Product Enantiomeric Excess (e.e.) Yield
Ethyl-5-oxohexanoate Pichia methanolica Ethyl-(S)-5-hydroxyhexanoate >95% 80-90%
2-Bromo-4-fluoro acetophenone Various microorganisms (S)-1-(2'-bromo-4'-fluorophenyl)ethanol >99% High
4-Chloro-3-ketobutyric acid derivatives Ketoreductase Ethyl (S)-4-chloro-3-hydroxybutyrate >99% High

This table presents representative data on the effectiveness of biocatalytic reductions for producing chiral alcohols, demonstrating the high enantioselectivity achievable. nih.gov

Chemoenzymatic synthesis combines the strengths of both chemical catalysis and biocatalysis to achieve efficient and selective transformations. nih.gov This approach can involve using enzymes for the key stereoselective step within a multi-step chemical synthesis, or integrating chemical and enzymatic catalysts in a one-pot cascade reaction. rsc.orgresearchgate.net

In the context of producing the chiral butanol precursor, a chemoenzymatic route could involve the chemical synthesis of the prochiral ketone followed by an enantioselective enzymatic reduction. nih.gov Alternatively, a dynamic kinetic resolution process could be employed, where a racemic alcohol is converted into a single enantiomer of a product. This often involves a combination of a non-selective chemical oxidant and an enantioselective reductase enzyme. For instance, a racemic mixture of 3,4-dimethoxybutan-1-ol could be subjected to a system where one enantiomer is selectively oxidized to the ketone and then reduced back to the desired enantiomer, ultimately converting the entire racemic mixture to a single, pure enantiomer. rsc.org

Asymmetric Oxidation of Chiral Primary Alcohols to Aldehydes

Once the chiral precursor (S)-3,4-dimethoxybutan-1-ol is obtained, the final step is its oxidation to the target aldehyde, Butanal, 3,4-dimethoxy-, (S)-. This transformation must be conducted under mild conditions to prevent over-oxidation to the carboxylic acid and to preserve the integrity of the existing stereocenter, avoiding racemization. nih.gov

The use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalyst for the oxidation of primary alcohols to aldehydes is a highly effective and widely used method. organic-chemistry.orgacs.org TEMPO-mediated oxidation is valued for its high chemoselectivity for primary alcohols, even in the presence of secondary alcohols, and its operation under mild, often room-temperature, conditions. acs.orgsyrris.com

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which is the primary oxidant of the alcohol. A stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), is required to regenerate the N-oxoammonium ion. windows.net This system is highly efficient for converting primary alcohols to aldehydes without significant formation of the corresponding carboxylic acid. organic-chemistry.org

Table 2: Comparison of TEMPO-Based Oxidation Systems for Primary Alcohols

TEMPO Catalyst System Co-Oxidant Conditions Selectivity for 1° Alcohols
TEMPO / NaOCl / KBr Sodium Hypochlorite Biphasic (CH₂Cl₂/H₂O), 0°C High
(bpy)Cu(I) / TEMPO Air (O₂) Room Temperature Very High
TEMPO / Trichloroisocyanuric acid Trichloroisocyanuric acid Room Temperature, DCM High

This table summarizes various TEMPO-mediated systems, highlighting their mild conditions and high selectivity, making them suitable for the oxidation of chiral precursors like (S)-3,4-dimethoxybutan-1-ol. organic-chemistry.orgacs.orgwindows.net

Beyond TEMPO, other catalytic systems have been developed for the selective oxidation of alcohols while preserving stereochemistry. wisc.eduresearchgate.net These methods often employ transition metal catalysts, such as those based on palladium or ruthenium, and can utilize environmentally benign oxidants like molecular oxygen (O₂). wisc.edu The key to these methods is the design of the catalyst and reaction conditions to ensure that the oxidation occurs without affecting nearby chiral centers.

For the synthesis of Butanal, 3,4-dimethoxy-, (S)-, an ideal catalytic method would offer high turnover numbers, use a green oxidant, and operate under neutral pH and ambient temperature to minimize the risk of epimerization at the stereogenic carbon. The development of heterogeneous catalysts, where the catalyst is supported on a solid material, is also of great interest as it simplifies product purification and catalyst recycling. researchgate.net

Stereoselective Carbon-Carbon Bond Formation Leading to Chiral Butanal Scaffolds

The construction of the chiral butanal backbone is a foundational aspect of the synthesis of (S)-3,4-dimethoxybutanal. Modern organic synthesis provides powerful tools to establish the required stereochemistry at the C3 position through stereoselective carbon-carbon bond formation.

Asymmetric Aldol (B89426) Reactions with Aldehyde Substrates

Asymmetric aldol reactions are a cornerstone of stereoselective synthesis, enabling the formation of β-hydroxy carbonyl compounds with high levels of stereocontrol. In the context of synthesizing chiral butanal scaffolds, the reaction between an enolate or its equivalent and an aldehyde substrate is pivotal. Organocatalysis has emerged as a particularly effective strategy. For instance, proline and its derivatives have been shown to catalyze the direct asymmetric aldol reaction between different aldehydes. These reactions proceed through an enamine intermediate, and the chirality of the catalyst directs the facial selectivity of the attack on the acceptor aldehyde, thereby establishing the stereocenter.

Key research findings in this area demonstrate the utility of various catalysts in achieving high enantioselectivity and yield. The choice of catalyst, solvent, and reaction conditions is crucial in optimizing the stereochemical outcome.

Table 1: Performance of Various Catalysts in Asymmetric Aldol Reactions

Catalyst Aldehyde Donor Aldehyde Acceptor Yield (%) Enantiomeric Excess (ee %) Reference
(S)-Proline Propanal Benzaldehyde 97 99 List, et al. (2000)
Chiral Phosphoramide Isobutyraldehyde Trichlorosilyl Enolate Various Aromatic Aldehydes High Moderate to Good Denmark, et al. (2004)
L-Prolinamide Derivatives Acetone 4-Nitrobenzaldehyde 84 46 Wang, et al. (2004)
Asymmetric Hydrogenation of α,β-Unsaturated Aldehyde Precursors

An alternative and highly efficient method for establishing the chiral center in the butanal scaffold is the asymmetric hydrogenation of an α,β-unsaturated aldehyde precursor, such as crotonaldehyde. This approach involves the stereoselective reduction of the carbon-carbon double bond, which, if appropriately substituted, can generate the desired chirality.

Transition metal catalysis, particularly with iridium and rhodium complexes bearing chiral ligands, has been extensively studied for the asymmetric hydrogenation of unsaturated carbonyl compounds. While the hydrogenation of α,β-unsaturated ketones is more commonly reported, the principles are readily applicable to unsaturated aldehydes. The catalyst's chiral ligand environment dictates the stereochemical outcome of the hydrogen addition.

Biocatalysis offers a green and highly selective alternative. Enzymes such as enoate reductases have demonstrated the ability to reduce the double bond of α,β-unsaturated aldehydes with exceptional enantioselectivity.

Table 2: Catalytic Systems for Asymmetric Hydrogenation of α,β-Unsaturated Carbonyl Compounds

Catalyst System Substrate Type Yield (%) Enantiomeric Excess (ee %) Reference
Ir-N,P Complexes Conjugated Trisubstituted Enones Good to High up to 99 Bauer, et al. (2020)
Noyori Ru Catalyst Racemic α-Aryl Aldehydes (DKR) 76 96 Noyori, et al. (1995)
E. coli Cells (CAR) α,β-Unsaturated Carboxylic Acids up to >99 (conversion) N/A Sutton, et al. (2021)

Strategies for Incorporating 3,4-Dimethoxy Moieties into Butanal Structure

Once the chiral butanal scaffold is established, or concurrently with its formation, the 3,4-dimethoxy functionality must be introduced. This can be achieved through direct functionalization of a pre-formed butanal backbone or by constructing the molecule from a precursor already containing the 3,4-dimethoxyphenyl unit.

Functionalization of Butanal Backbone with Methoxy (B1213986) Groups

A plausible strategy for introducing the 3,4-dimethoxy groups onto a butanal backbone involves the dihydroxylation of a suitable unsaturated precursor, followed by methylation. For instance, an (S)-4-hydroxybut-2-enal derivative could undergo a stereoselective dihydroxylation to introduce two new hydroxyl groups at the C3 and C4 positions.

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. nih.govwikipedia.org By selecting the appropriate chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL), the dihydroxylation of the double bond in a butenal derivative can be directed to afford the desired stereochemistry at the newly formed stereocenters.

Following the dihydroxylation, the resulting vicinal diol can be converted to the corresponding dimethoxy compound via a Williamson ether synthesis. vanderbilt.edumasterorganicchemistry.com This involves treating the diol with a strong base to form the dialkoxide, which is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to furnish the 3,4-dimethoxybutanal derivative.

Construction via Coupling Reactions with 3,4-Dimethoxyphenyl Units

An alternative approach involves the use of a building block that already contains the 3,4-dimethoxyphenyl moiety. This aromatic unit can be coupled with a suitable four-carbon aldehyde precursor to construct the target molecule.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. The α-arylation of aldehydes, a reaction that forms a bond between the α-carbon of an aldehyde and an aryl group, is a direct method for this purpose. This reaction typically involves the use of a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand to couple an aryl halide with an aldehyde enolate. In this context, butanal could be coupled with a 3,4-dimethoxyphenyl halide. However, controlling the regioselectivity of the enolate formation in butanal can be challenging.

A more controlled approach would involve the Suzuki-Miyaura coupling of a 3,4-dimethoxyphenylboronic acid with a suitable four-carbon electrophile that already contains the aldehyde functionality or a precursor to it. For example, a protected α-bromo-butanal derivative could be coupled with 3,4-dimethoxyphenylboronic acid. The success of these coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

Table 3: Representative Palladium-Catalyzed Coupling Reactions

Coupling Type Aryl Partner Carbonyl Partner Catalyst/Ligand Yield (%) Reference
α-Arylation Aryl Bromides Aldehydes [Pd(allyl)Cl]2 / DPPF or Q-phos Good to Excellent Hartwig, et al. (2008)
Suzuki-Miyaura Arylboronic Acids Aryl Halides Pd(PPh3)4 up to 99 Miyaura, Suzuki (1981)
α-Arylation Aryl Bromides Amides Pd(OAc)2 / Indole-based phosphine up to 95 Kwong, et al. (2011)
Reductive Coupling and Related Methods

Reductive coupling reactions represent a powerful, atom-economical strategy for carbon-carbon bond formation. In the context of synthesizing chiral aldehydes or their precursors, these methods often involve the coupling of unsaturated compounds like allenes or alkynes with carbonyl compounds.

Copper-catalyzed reductive coupling has been effectively used to synthesize chiral γ-hydroxyaldehyde equivalents. acs.org For instance, the coupling of ketones and a chiral allenamide can produce linear products with high diastereoselectivity. acs.org The choice of ligand is crucial; phosphoramidite ligands have been shown to afford high reaction yields with excellent linear selectivity and good diastereocontrol. acs.org This strategy provides access to complex chiral products from simple starting materials. acs.org Similarly, copper-catalyzed reductive coupling of aromatic aldehydes with ketones or imines can yield 1,2-diol derivatives, which are precursors to various chiral molecules.

Another approach involves the silver(I)-catalyzed reductive cross-coupling of aldehydes. This method can be applied to the intramolecular coupling of dialdehydes to form cyclic ethers or the intermolecular coupling of two different monoaldehydes to create unsymmetrical ethers. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a broad range of functional groups. organic-chemistry.org Catalytic asymmetric reductive coupling of alkynes and aldehydes is another viable route, leading to the enantioselective synthesis of allylic alcohols, which can be further transformed into chiral aldehydes. figshare.com

Table 1: Comparison of Reductive Coupling Methodologies

Catalytic System Reactants Product Type Key Advantages
Copper/Phosphoramidite Ligand Ketones + Chiral Allenamide Chiral γ-Hydroxyaldehyde Equivalents High linear selectivity, good diastereocontrol. acs.org
Copper/NHC Complex Aromatic Aldehydes + Aryl Ketones 1,2-Diol Derivatives Cross-coupling of two different carbonyls.
Silver(I) Dialdehydes or Monoaldehydes Cyclic or Acyclic Ethers Broad functional group tolerance, mild conditions. organic-chemistry.org

Derivatization from 4,4-Dimethoxy-2-butanone and Related Compounds

4,4-Dimethoxy-2-butanone is a versatile three-carbon building block for synthesizing a range of compounds, including precursors for (S)-3,4-dimethoxybutanal. crimsonpublishers.comcrimsonpublishers.com A key transformation is the asymmetric reduction of the ketone functionality to introduce the desired stereocenter.

One effective method is the biocatalytic reduction of 4,4-dimethoxy-2-butanone. For example, the yeast Yamadazyma farinosa has been used to mediate the reduction of 4,4-dimethoxy-2-butanone to produce (R)-4,4-dimethoxy-2-butanol. elsevierpure.com This chiral alcohol is a direct precursor that can be oxidized to the target aldehyde, (S)-3,4-dimethoxybutanal. Microbial reductions are often highly stereoselective. For instance, the strain Pichia jadinii HBY61 has demonstrated the ability to reduce 4-hydroxy-2-butanone to (R)-1,3-butanediol with 100% enantiomeric excess, showcasing the potential for achieving high stereochemical purity with biological methods. nih.gov

Following the asymmetric reduction to the corresponding chiral alcohol, a subsequent oxidation step is required to yield the final aldehyde. This two-step sequence provides a reliable pathway to the target compound from the readily available 4,4-dimethoxy-2-butanone. guidechem.comgoogle.comgoogle.com

Table 2: Asymmetric Reduction of Ketone Precursors

Starting Material Method Chiral Product Reported Selectivity
4,4-Dimethoxy-2-butanone Yamadazyma farinosa (R)-4,4-Dimethoxy-2-butanol Not specified elsevierpure.com
4-Hydroxy-2-butanone Pichia jadinii HBY61 (R)-1,3-Butanediol 100% e.e. nih.gov

Utilization of Chiral Building Blocks and Precursors

Approaches Involving Optically Active Butanols or Butanones

The synthesis of (S)-3,4-dimethoxybutanal can be efficiently achieved by starting with precursors that already contain the required stereocenter. A common strategy involves the controlled oxidation of an optically active alcohol, such as (S)-3,4-dimethoxy-1-butanol.

A key step in this approach is the creation of the chiral alcohol precursor itself. Asymmetric reduction of a corresponding ketone, such as 4,4-dimethoxy-2-butanone, is a direct method. elsevierpure.com Biocatalytic reductions, utilizing enzymes or whole-cell systems, are particularly effective in achieving high enantioselectivity. nih.gov For instance, various ene-reductases have been identified that can reduce C=C double bonds in precursors like dimethyl citraconate or dimethyl itaconate to generate chiral building blocks with excellent enantioselectivity (up to 99% ee). mdpi.com Once the optically active alcohol is obtained, it can be oxidized to the target aldehyde using a variety of mild oxidation reagents to prevent over-oxidation to the carboxylic acid.

Application of Chiral Auxiliaries in Synthetic Routes

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used for its reliability and the predictability of the stereochemical results. researchgate.net

Evans-type oxazolidinone auxiliaries are among the most popular and have been successfully applied to a wide range of stereoselective transformations, including aldol reactions and alkylations. researchgate.netyoutube.com In a typical sequence, an achiral carboxylic acid derivative is coupled to the chiral auxiliary to form an imide. Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the steric influence of the auxiliary. youtube.comresearchgate.net Subsequent cleavage of the auxiliary, which can often be recovered and reused, yields the enantiomerically enriched product. wikipedia.org

Other notable auxiliaries include camphorsultam and pseudoephedrine derivatives. wikipedia.orgnih.gov Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective, particularly in aldol-type reactions, sometimes offering complementary selectivity to the more common oxazolidinones. scielo.org.mx

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Reactions Key Features
Oxazolidinones (Evans) Aldol reactions, Alkylations, Diels-Alder High diastereoselectivity, well-studied transition states. researchgate.netyoutube.com
Camphorsultam (Oppolzer) Michael additions, Claisen rearrangements Superior induction in certain reactions compared to oxazolidinones. wikipedia.org
Pseudoephedrine/Pseudoephenamine Alkylations Crystalline derivatives, excellent stereocontrol for forming quaternary centers. nih.gov

Multicomponent Reactions for Efficient Scaffold Assembly

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. caltech.edu These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular scaffolds from simple starting materials.

While specific MCRs for the direct synthesis of (S)-3,4-dimethoxybutanal are not prominently documented, the principles can be applied to create precursors or related structures. For example, the Ugi and Passerini reactions are isocyanide-based MCRs that are exceptionally versatile for creating diverse structures, including α-amino amides and α-acyloxyamides, respectively. caltech.edunih.gov The Petasis three-component reaction, which couples an aldehyde, an amine, and a boronic acid, is another powerful tool for generating complex amines. nih.gov

These reactions offer a strategic advantage by minimizing the number of synthetic steps and purification procedures. The challenge lies in designing an MCR where one of the components, or the resulting product, can be readily converted to the desired chiral aldehyde scaffold. For example, a three-component reaction could assemble a complex acyclic molecule containing a masked aldehyde functionality and the necessary stereocenter, which could then be revealed in a subsequent step.

Chemical Reactivity and Stereocontrolled Transformations of Butanal, 3,4 Dimethoxy , S

Stereoselective Reactions at the Aldehyde Carbonyl Center

The aldehyde group in (S)-3,4-dimethoxybutanal is a primary site for a variety of chemical transformations. The presence of the adjacent chiral center allows for diastereoselective reactions, providing a pathway to complex chiral molecules.

Asymmetric Nucleophilic Additions (e.g., Organometallic Reagents, Cyanohydrin Formation)

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. libretexts.org When applied to (S)-3,4-dimethoxybutanal, the existing stereocenter can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other.

Organometallic Reagents: Reagents such as Grignard and organolithium compounds are potent nucleophiles that readily add to aldehydes to form secondary alcohols. libretexts.orgmmcmodinagar.ac.inkharagpurcollege.ac.in The alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon, while the metal halide coordinates to the carbonyl oxygen. mmcmodinagar.ac.in Subsequent workup with a proton source yields the alcohol. mmcmodinagar.ac.in The stereochemical outcome of these additions to chiral aldehydes like (S)-3,4-dimethoxybutanal is often governed by Felkin-Anh or related models, which predict the favored direction of nucleophilic attack based on steric and electronic factors of the substituents on the adjacent chiral center.

Cyanohydrin Formation: The addition of a cyanide ion to an aldehyde results in the formation of a cyanohydrin. ualberta.cawikipedia.orgfiveable.me This reaction is typically catalyzed by a base, which generates the cyanide nucleophile from hydrogen cyanide (HCN). libretexts.org The cyanide ion then attacks the carbonyl carbon, followed by protonation of the resulting alkoxide to give the cyanohydrin. ualberta.calibretexts.org For a chiral aldehyde, this addition can produce a mixture of diastereomeric cyanohydrins. The stereoselectivity of this process can be influenced by the reaction conditions and the use of chiral catalysts. wikipedia.orgchemtube3d.com The resulting cyanohydrins are valuable intermediates as they can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols. ualberta.ca

Enantioselective Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions transform the carbonyl group into a carbon-carbon double bond. The stereoselectivity of these reactions is a critical aspect, particularly when starting with a chiral aldehyde.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide to convert aldehydes and ketones into alkenes. bu.eduwikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism is thought to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The stereochemical outcome, leading to either the (E)- or (Z)-alkene, is dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org However, a significant drawback of the Wittig reaction, especially under basic conditions, is the potential for epimerization at the α-carbon of the aldehyde, which can lead to a loss of enantiomeric purity in the product. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.comconicet.gov.ar A key advantage of the HWE reaction is that it typically shows high (E)-selectivity for the resulting alkene. wikipedia.orgalfa-chemistry.comnrochemistry.comorganic-chemistry.org The phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org The reaction proceeds via nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comorganic-chemistry.org The stereoselectivity of the HWE reaction can be influenced by the substituents on the phosphonate and the reaction conditions. alfa-chemistry.comnrochemistry.com Recent developments have focused on enantioselective variations of the HWE reaction to synthesize chiral alkenes. organic-chemistry.org

Reaction Reagent Type Typical Product Key Stereochemical Feature
WittigPhosphorus YlideAlkene(Z)-selectivity with non-stabilized ylides, (E)-selectivity with stabilized ylides. organic-chemistry.org
Horner-Wadsworth-EmmonsPhosphonate CarbanionAlkenePredominantly (E)-selective. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Oxidation of the Aldehyde to Carboxylic Acid Derivatives

The aldehyde group of (S)-3,4-dimethoxybutanal can be readily oxidized to the corresponding carboxylic acid, (S)-3,4-dimethoxybutanoic acid, without affecting the chiral center. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. This conversion is a standard functional group transformation in organic synthesis.

Reductions to Chiral Primary Alcohols

The reduction of the aldehyde functionality in (S)-3,4-dimethoxybutanal yields the corresponding chiral primary alcohol, (S)-3,4-dimethoxybutan-1-ol. This transformation can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used. The stereocenter at the C3 position is typically unaffected by these reduction conditions. Enantioselective reductions of prochiral ketones to chiral alcohols are well-established, often employing chiral catalysts or reagents like BINAL-H. uwindsor.ca

Transformations Involving the Chiral Center (S)-

The stability of the stereocenter at the C3 position is crucial for maintaining the enantiomeric purity of (S)-3,4-dimethoxybutanal and its derivatives throughout a synthetic sequence.

Investigations into Epimerization and Racemization Pathways

Epimerization refers to the change in configuration at one of multiple stereocenters in a molecule, while racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers. libretexts.org For chiral aldehydes with a stereocenter at the α-position (the carbon adjacent to the carbonyl group), there is a risk of epimerization or racemization, particularly under basic or acidic conditions. sci-hub.sersc.org

Diastereoselective Reactions for Further Complexification

The pre-existing stereocenter at the C3 position of (S)-3-(3,4-dimethoxyphenyl)butanal exerts significant stereochemical control in reactions, leading to the formation of new stereocenters with high diastereoselectivity. This is a cornerstone of asymmetric synthesis, where the chirality of the starting material is transferred to the product. numberanalytics.comwilliams.edu The conformationally mobile acyclic chain of the molecule adopts a preferred arrangement to minimize steric hindrance, which in turn dictates the facial selectivity of nucleophilic attack on the prochiral aldehyde carbonyl group. inflibnet.ac.in

Key diastereoselective reactions include:

Nucleophilic Additions to the Aldehyde: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) or hydrides to the carbonyl group generates a new stereocenter at C1. The stereochemical outcome is often predictable using models like Cram's rule, where the nucleophile preferentially attacks the less hindered face of the carbonyl. For substrates with a chelating group, such as a methoxy (B1213986) group, chelation-controlled models can provide even higher selectivity. inflibnet.ac.in

Aldol (B89426) and Related Reactions: As an electrophile in aldol reactions, the aldehyde reacts with enolates. The facial selectivity is controlled by the C3 stereocenter, leading to the preferential formation of one of two possible diastereomeric β-hydroxy ketone products (syn or anti).

Asymmetric Allylation and Crotylation: Reactions with chiral allylboronates or other allylmetal reagents are highly effective for constructing carbon-carbon bonds with stereocontrol. The C2-symmetric chiral controllers used in these reactions can either match or mismatch with the inherent chirality of the aldehyde, leading to enhanced or diminished diastereoselectivity, respectively. harvard.edu

The efficiency of these transformations is typically quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).

Table 1: Predicted Outcomes of Diastereoselective Additions to (S)-3-(3,4-dimethoxyphenyl)butanal
Reaction TypeReagent/NucleophileKey PrincipleExpected Major DiastereomerReference Principle
Grignard AdditionCH₃MgBrCram's Rule (non-chelation control)(1R,3S)-1-Methyl-3-(3,4-dimethoxyphenyl)butan-1-ol inflibnet.ac.in
Hydride ReductionLiAlH₄Cram's Rule (non-chelation control)(1R,3S)-3-(3,4-dimethoxyphenyl)butan-1-ol inflibnet.ac.in
Asymmetric Allylation(R,R)-AllylboronateMatched Double Asymmetric ReactionHigh d.r. for corresponding homoallylic alcohol harvard.edu
Aldol ReactionLithium enolate of acetoneFelkin-Anh ModelSyn or Anti β-hydroxy ketone up.ac.za

Reactions of the 3,4-Dimethoxy Substituents

The 3,4-dimethoxyphenyl group is not merely a passive scaffold; its methoxy groups are reactive and profoundly influence the reactivity of the aromatic ring.

The two methoxy groups are alkyl-aryl ethers, which can be cleaved to yield the corresponding catechol (a 1,2-dihydroxybenzene derivative). This transformation is valuable for introducing new functionalities or altering the electronic properties and solubility of the molecule.

Ether Cleavage: Standard reagents for cleaving aryl methyl ethers include strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). BBr₃ is particularly effective and widely used.

Oxidative Cleavage: Enzymatic systems, such as fungal peroxygenases, can catalyze the H₂O₂-dependent cleavage of dimethoxybenzyl ethers. researchgate.net This represents a greener alternative to traditional chemical methods. The mechanism often involves hydrogen abstraction followed by oxygen rebound to form a hemiacetal, which then hydrolyzes. researchgate.net

Chemical Modification: Selective cleavage of one methoxy group over the other is challenging but can sometimes be achieved under carefully controlled conditions or with enzymatic catalysts. The resulting phenols can then be re-alkylated or used as handles for further synthetic transformations, such as conversion to a more robust protecting group like a p-methoxybenzyl (PMB) ether. umich.edu

The 3,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the two methoxy groups. vulcanchem.com Both groups are ortho, para-directing.

Regioselectivity: The directing effects of the two methoxy groups work in concert. The C3-methoxy group directs incoming electrophiles to the C2 and C4 positions, while the C4-methoxy group directs to the C3 and C5 positions. The most activated and sterically accessible positions for substitution are C5 (para to the C4-methoxy and ortho to the C3-methoxy) and, to a lesser extent, C2 (ortho to both methoxy groups). Position C6 is generally less favored due to steric hindrance from the adjacent butanal side chain.

Common Reactions: The ring readily undergoes reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation under mild conditions. vulcanchem.comvulcanchem.com For instance, acylation with acetyl chloride in the presence of a Lewis acid like AlCl₃ would be expected to yield primarily the 5-acetyl derivative. vulcanchem.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution
ReactionElectrophile (E⁺)Major ProductReference Principle
NitrationNO₂⁺5-Nitro derivative vulcanchem.comevitachem.com
BrominationBr⁺5-Bromo derivative evitachem.com
Friedel-Crafts AcylationR-C=O⁺5-Acyl derivative vulcanchem.com

The high electron density of the 3,4-dimethoxyphenyl ring makes it susceptible to oxidation, which can lead to quinone formation or oxidative coupling reactions.

Oxidation to Benzoquinones: A key transformation is the oxidation of the hydroquinone-like ring to a benzoquinone. This is often achieved using strong oxidizing agents. For example, the oxidation of related methoxy-substituted arenes to benzoquinones (like coenzyme Q₀) can be accomplished with hydrogen peroxide and a suitable catalyst. rsc.org This reaction likely proceeds through an initial electrophilic hydroxylation of the aromatic ring. rsc.org The Baeyer-Villiger oxidation of related 3,4-dimethoxybenzaldehyde (B141060) derivatives to form acids also highlights the system's susceptibility to oxidative processes. beilstein-journals.org

Oxidative Cyclodehydrogenation: In more complex substrates, intramolecular oxidative C-C bond formation between two aromatic rings, known as the Scholl reaction, can occur. For dimethoxy-substituted systems, oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a strong acid can effect such cyclizations to form larger polycyclic aromatic structures. d-nb.info

Oxidative Demethylation: Oxidative conditions can sometimes lead to the cleavage of the methyl groups (demethylation) in conjunction with other transformations, as seen in the synthesis of benzimidazolequinones. kingston.ac.uk

Role in Cascade and Tandem Reactions for Advanced Synthesis

A cascade reaction (or tandem/domino reaction) is a sequence of intramolecular or intermolecular transformations that occur sequentially in a single synthetic operation without isolating intermediates. princeton.eduslideshare.net This approach enhances synthetic efficiency and aligns with the principles of green chemistry. nih.gov (S)-3-(3,4-dimethoxyphenyl)butanal is an excellent substrate for designing such sequences due to its multiple reactive sites.

A hypothetical cascade sequence could involve:

Initial Intermolecular Reaction: The aldehyde functionality undergoes a condensation reaction, for example, a Knoevenagel condensation with an active methylene (B1212753) compound or a Pictet-Gams reaction with an appropriate amine, to form an intermediate in situ.

Intramolecular Cyclization: The newly formed functionality then triggers an intramolecular cyclization. The electron-rich 3,4-dimethoxyphenyl ring can act as a nucleophile in an intramolecular Friedel-Crafts-type reaction, attacking an electrophilic center generated in the first step. Chiral phosphoric acids can be used to control the stereoselectivity of such cyclizations. dtu.dk

Further Transformation: The cyclized product might then undergo a spontaneous aromatization, rearrangement, or other terminating step to yield a complex polycyclic product.

For instance, a tandem isomerization/cyclization sequence could be initiated where the aldehyde is first converted to an enol ether, which then undergoes a Brønsted acid-catalyzed cyclization onto the aromatic ring. dtu.dk Such strategies enable the rapid construction of complex molecular architectures, such as tetrahydrocarbazoles or other nitrogen-containing heterocycles, from relatively simple precursors. dtu.dkresearchtrend.net

Advanced Analytical and Spectroscopic Characterization of Butanal, 3,4 Dimethoxy , S

High-Resolution Chromatographic Techniques for Purity and Stereoisomer Separation

Chromatographic methods are fundamental for separating enantiomers and analyzing the purity of chiral compounds. wikipedia.org The choice of technique depends on the analyte's properties, such as volatility and thermal stability. ic.ac.uk

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral gas chromatography (GC) is a powerful technique for determining the optical purity of volatile compounds like (S)-3,4-dimethoxybutanal. pharmaknowledgeforum.com This method offers advantages such as high efficiency, rapid analysis, and high sensitivity. pharmaknowledgeforum.comuni-muenchen.de The separation is achieved by using a capillary column that contains a chiral stationary phase (CSP). pharmaknowledgeforum.com

For aldehydes and other polar analytes, cyclodextrin-based stationary phases are the most widely used and popular CSPs in chiral GC. pharmaknowledgeforum.comchromatographyonline.com These cyclodextrin (B1172386) derivatives, often permethylated, are incorporated into common stationary phases like cyanopropyl-dimethylpolysiloxane, creating a chiral environment that allows for the differential interaction and separation of enantiomers. chromatographyonline.comgcms.cz The separation mechanism involves interactions such as inclusion complexing and hydrogen bonding between the analyte enantiomers and the chiral stationary phase. pharmaknowledgeforum.com One of the key benefits of chiral GC is that it often requires no prior derivatization of the sample, provided the analyte is sufficiently volatile and thermally stable. ic.ac.uk This minimizes sample preparation and avoids potential errors like racemization that can occur during derivatization steps. ic.ac.uk The enantiomeric excess (ee) is calculated from the integrated peak areas of the two separated enantiomers. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a dominant and versatile technique for the separation and analysis of stereoisomers, particularly for non-volatile compounds. chromatographyonline.compharmafocusasia.com It is widely considered the preferred method for determining enantiomeric purity on both analytical and preparative scales. wikipedia.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. rotachrom.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are extensively used due to their broad enantioselectivity and robust performance. pharmafocusasia.comcsic.es These CSPs can be operated in several modes to optimize the separation of a specific compound like (S)-3,4-dimethoxybutanal:

Normal Phase (NP): Typically uses mobile phases consisting of an alkane (like hexane) and an alcohol (like isopropanol). pharmafocusasia.com

Reversed Phase (RP): Employs aqueous-organic mobile phases, which is advantageous for analytes in salt form and is compatible with mass spectrometry. pharmafocusasia.comnih.gov

Polar Organic (PO): Uses polar organic solvents such as methanol (B129727), ethanol, or acetonitrile (B52724) as the mobile phase. pharmafocusasia.com

The development of a chiral HPLC method often involves screening various combinations of CSPs and mobile phases to achieve baseline resolution of the enantiomers in a reasonable timeframe. jsmcentral.org The indirect approach, which involves derivatizing the enantiomers with a chiral agent to form diastereomers, can also be used, allowing for separation on a standard achiral column. chromatographyonline.commdpi.com However, the direct method using a CSP is generally preferred to avoid potential complications with the derivatization reaction. chromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For analyzing (S)-3,4-dimethoxybutanal within a complex matrix, such as a natural product extract or a reaction mixture, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly expanded separation power compared to conventional GC. chromatographyonline.comjas.dethermoscientific.com This technique is particularly effective for separating target analytes from intricate sample backgrounds. thermoscientific.com

In a GCxGC system, the entire sample is subjected to separation on two different columns connected in series. chimia.ch The first-dimension column is typically a standard-length column, while the second-dimension column is shorter to allow for very fast separations. chimia.ch A critical component called a modulator sits (B43327) between the two columns; its function is to continuously collect fractions of the effluent from the first column, refocus them, and rapidly inject them onto the second column. jas.dechimia.ch

This configuration allows for the separation of achiral isomers as well as enantiomers in a single run. pharmaknowledgeforum.com The enhanced peak capacity and sensitivity, resulting from the peak compression during modulation, make GCxGC a mature and robust tool for both qualitative and quantitative analysis of complex organic mixtures. thermoscientific.comnih.gov Detection is typically performed using fast-response detectors like a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS). jas.dechimia.ch

Sample Preparation Techniques for Enhanced Analysis (e.g., Derivatization)

Effective sample preparation is crucial for the successful chromatographic analysis of aldehydes. researchgate.net Due to their polarity and potential for instability, aldehydes like (S)-3,4-dimethoxybutanal may require derivatization to improve their analytical performance. researchgate.netlabinsights.nl Derivatization is a chemical modification process that converts the analyte into a new compound with properties better suited for separation and detection. labinsights.nl

Key goals of derivatization for chromatographic analysis include:

Increasing Volatility: Essential for GC analysis, acylation or silylation can make the compound more volatile. labinsights.nlmdpi.com

Enhancing Stability: Modifying the reactive aldehyde group can prevent degradation during analysis. labinsights.nl

Improving Detectability: Introducing a chromophore or fluorophore enhances detection by UV or fluorescence detectors in HPLC. researchgate.netxjtu.edu.cn For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common reagent that reacts with aldehydes to form colored hydrazones, which are easily analyzed by HPLC-UV. researchgate.net

For mass spectrometry-based detection, derivatization can introduce a "chargeable" moiety to the neutral aldehyde molecule, enhancing its ionization efficiency in techniques like electrospray ionization (ESI). ddtjournal.com Reagents can be designed to yield specific, predominant product ions during fragmentation, which is highly useful for sensitive and selective detection using multiple reaction monitoring (MRM). ddtjournal.com

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a chiral compound like (S)-3,4-dimethoxybutanal, multidimensional NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

1H and 13C NMR Chemical Shift Analysis and Signal Assignment

The analysis of ¹H and ¹³C NMR spectra provides direct information about the hydrogen and carbon skeletons of a molecule, respectively. bhu.ac.inoregonstate.edu Each unique chemical environment gives rise to a distinct signal, and the position of this signal (chemical shift, δ) is indicative of the functional groups present. libretexts.orglibretexts.org

For (S)-3,4-dimethoxybutanal, the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton, the methoxy (B1213986) group protons, and the protons on the aliphatic backbone. The aldehyde proton (CHO) would appear significantly downfield, typically in the range of δ 9-10 ppm. libretexts.org The protons of the two methoxy groups (-OCH₃) would likely appear as singlets around δ 3.3-4.0 ppm. The remaining protons on the carbon chain would appear more upfield, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a single peak in a proton-decoupled spectrum. bhu.ac.in The chemical shifts are characteristic of the carbon's environment. For instance, the carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield (δ 190-200 ppm). bhu.ac.inlibretexts.org Carbons bonded to oxygen (C-O) typically resonate in the δ 50-70 ppm range, while standard aliphatic carbons (C-C) are found further upfield. bhu.ac.inlibretexts.org

The following tables provide an illustrative representation of the expected NMR data for (S)-3,4-dimethoxybutanal based on typical chemical shift ranges.

Table 1: Predicted ¹H NMR Signal Assignments for (S)-3,4-dimethoxybutanal This table is illustrative, based on standard chemical shift ranges. Actual values may vary.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 (Aldehyde) 9.5 - 9.8 Triplet (t)
H-3 (CH-O) 3.4 - 3.6 Multiplet (m)
H-4 (CH₂) 3.3 - 3.5 Multiplet (m)
OCH₃ (at C3) 3.3 Singlet (s)
OCH₃ (at C4) 3.3 Singlet (s)

Table 2: Predicted ¹³C NMR Signal Assignments for (S)-3,4-dimethoxybutanal This table is illustrative, based on standard chemical shift ranges and predicted data for related structures. bhu.ac.inlibretexts.orghmdb.ca

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=O) 198 - 202
C-3 (CH-O) 78 - 82
C-4 (CH₂-O) 72 - 76
OCH₃ (at C3) 58 - 60
OCH₃ (at C4) 58 - 60

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously establishing the covalent framework and spatial arrangement of atoms in a molecule. numberanalytics.com A suite of 2D NMR experiments would be employed to confirm the structure of (S)-3,4-dimethoxybutanal.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. libretexts.orgsdsu.edu For (S)-3,4-dimethoxybutanal, COSY would reveal correlations between the aldehydic proton (H1) and the adjacent methylene (B1212753) protons (H2), and between the H2 protons and the methine proton (H3). Further correlation would be seen between H3 and the diastereotopic methylene protons at C4 (H4a and H4b).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.educolumbia.edu It provides a direct map of which protons are attached to which carbons, confirming the C-H one-bond connectivities. For instance, the signal for the aldehydic proton (H1) would correlate with the aldehydic carbon (C1), and the methoxy protons would correlate with their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). sdsu.educolumbia.edu This is crucial for piecing together the carbon skeleton. Key HMBC correlations would include the aldehydic proton (H1) to the C2 and C3 carbons, and the methoxy protons to the C3 and C4 carbons, respectively, confirming the placement of the methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and relative stereochemistry. cam.ac.uk Correlations would be expected between protons on adjacent carbons, such as between H3 and the protons on C2 and C4, which can help to infer the preferred conformation of the molecule in solution.

Table 1: Predicted 2D NMR Correlations for (S)-3,4-dimethoxybutanal

ExperimentCorrelating ProtonsCorrelating CarbonsInformation Gained
linkCOSYH1 ↔ H2 H2 ↔ H3 H3 ↔ H4N/AConfirms the H1-C2-C3-C4 proton sequence.
gps_fixedHSQCH1, H2, H3, H4, OCH₃C1, C2, C3, C4, OCH₃Assigns protons to their directly attached carbons.
shareHMBCH1 H2 H3 3-OCH₃ 4-OCH₃→ C2, C3 → C1, C3, C4 → C1, C2, C4, 3-OCH₃ → C3 → C4Connects the molecular fragments and confirms the positions of the methoxy groups and the overall carbon skeleton.
3d_rotationNOESYH2 ↔ H3 H3 ↔ H4N/AProvides through-space correlations to help define the relative stereochemistry and conformational preferences.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For (S)-3,4-dimethoxybutanal (C₆H₁₂O₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 133.0865. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, unequivocally confirming the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. libretexts.org Common fragmentation pathways for ethers and aldehydes involve alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and McLafferty rearrangements.

Predicted Fragmentation Pathway:

Alpha-cleavage adjacent to the C4 ether oxygen, leading to the loss of a methoxy radical (•OCH₃) or a methoxymethyl radical (•CH₂OCH₃).

Cleavage between C2 and C3.

Loss of neutral molecules such as methanol (CH₃OH) or formaldehyde (B43269) (CH₂O) from the molecular ion or subsequent fragment ions.

Tandem Mass Spectrometry (MS/MS) is a powerful technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.orgnih.gov By selecting the protonated molecular ion of (S)-3,4-dimethoxybutanal (m/z 133.0865) and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated. labmanager.com This spectrum reveals the specific daughter fragments derived from the parent molecule, which allows for the detailed confirmation of its structure and the elucidation of fragmentation pathways. nih.gov The high-resolution measurement of these fragments further solidifies their elemental composition.

Table 2: Predicted HRMS Fragments for (S)-3,4-dimethoxybutanal

m/z (Exact Mass)FormulaProposed Fragment Structure / Loss
133.0865[C₆H₁₃O₃]⁺Protonated Molecular Ion [M+H]⁺
101.0603[C₅H₉O₂]⁺Loss of Methanol [M+H - CH₃OH]⁺
87.0446[C₄H₇O₂]⁺Cleavage between C2-C3
75.0446[C₃H₇O₂]⁺Fragment from cleavage at C3-C4 and loss of H₂C=O
45.0340[C₂H₅O]⁺Protonated methoxymethyl fragment [CH₃OCH₂]⁺

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edusurfacesciencewestern.com The FTIR spectrum of (S)-3,4-dimethoxybutanal is expected to show characteristic absorption bands corresponding to its aldehyde and ether functionalities. vscht.czsurendranatheveningcollege.com

Table 3: Predicted FTIR Absorption Bands for (S)-3,4-dimethoxybutanal

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
2950-2850C-H (Alkyl)StretchingMedium to Strong
2850-2820 and 2750-2720C-H (Aldehyde)Stretching (Fermi doublet)Medium, distinct
1740-1720C=O (Aldehyde)StretchingStrong, sharp
1470-1450C-H (Alkyl)BendingMedium
1150-1085C-O-C (Ether)Asymmetric StretchingStrong

Chiroptical Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral center is a critical aspect of its characterization. sioc-journal.cn Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are paramount for this purpose. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. biologic.netjasco-global.com Both phenomena are manifestations of the Cotton effect, which occurs in the wavelength region where a chiral molecule absorbs light. mgcub.ac.in

For (S)-3,4-dimethoxybutanal, the aldehyde carbonyl group (C=O) acts as a chromophore. The n→π* electronic transition of the carbonyl group, which is typically weak in UV-Vis absorption, is electronically allowed but magnetically forbidden. In a chiral environment, this transition becomes optically active and gives rise to a Cotton effect in the ORD and CD spectra. mgcub.ac.inmgcub.ac.in The sign (positive or negative) of the Cotton effect can be correlated to the absolute stereochemistry of the chiral center adjacent to the chromophore using established empirical rules, such as the Octant Rule for ketones and aldehydes. mtoz-biolabs.com Comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations can provide a reliable assignment of the absolute configuration. mdpi.com

The Mosher's acid method is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. wikipedia.orgumn.edu Since the target molecule, (S)-3,4-dimethoxybutanal, is an aldehyde, it must first be reduced to the corresponding primary alcohol, (S)-3,4-dimethoxybutan-1-ol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

This chiral alcohol is then derivatized in two separate reactions with the (R)- and (S)-enantiomers of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) to form a pair of diastereomeric Mosher esters. researchgate.netudel.edu

Because diastereomers have different physical properties, they exhibit different chemical shifts in their ¹H NMR spectra. umn.edu By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol's stereocenter can be deduced based on an established conformational model of the Mosher esters.

Computational and Theoretical Studies on Butanal, 3,4 Dimethoxy , S

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in computational chemistry, offering a balance between accuracy and computational cost. wikipedia.org DFT calculations focus on the electron density, a function of spatial coordinates, to determine molecular properties. scispace.com For Butanal, 3,4-dimethoxy-, (S)-, DFT is employed to gain insights into its fundamental electronic characteristics and predict its chemical behavior. The theory relies on the Kohn-Sham ansatz, which simplifies the many-electron problem into a set of equations for independent particles moving in an effective potential. abinit.org The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the complex interactions between electrons. scispace.com

Any flexible molecule, including Butanal, 3,4-dimethoxy-, (S)-, can exist in various three-dimensional arrangements called conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the stable conformers and their relative energies. The process begins with energy minimization, an computational procedure to find the molecular geometry with the lowest potential energy, known as the most stable conformation. amrita.edu

The potential energy of the molecule is calculated using a force field, which is a set of functions and constants describing the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions. amrita.edu Algorithms like the steepest descent or conjugate gradient method are used to iteratively adjust the atomic coordinates to find a local or global energy minimum on the potential energy surface. ijcsit.comwustl.edu For Butanal, 3,4-dimethoxy-, (S)-, a systematic search of the torsional angles around the C-C single bonds would reveal the various possible conformers. DFT calculations would then be used to optimize the geometry of each conformer and calculate its precise energy. The results typically show a small number of low-energy conformers that are most likely to be present at equilibrium.

Table 1: Illustrative DFT-Calculated Relative Energies of (S)-3,4-dimethoxybutanal Conformers This table presents hypothetical data to illustrate typical results from a conformational analysis.

Conformer ID Dihedral Angle (O-C3-C4-O) Relative Energy (kcal/mol) Population (%) at 298 K
Conf-1 65° (gauche) 0.00 75.3
Conf-2 178° (anti) 0.95 18.1
Conf-3 -68° (gauche) 1.50 6.6

DFT is a powerful tool for mapping the entire energy landscape of a chemical reaction. This allows for the elucidation of the reaction mechanism, which describes the sequence of elementary steps involved in the transformation of reactants to products. youtube.com A key aspect of this is the identification and characterization of transition states—the highest energy points along the reaction pathway that connect reactants, intermediates, and products. vaia.com

For Butanal, 3,4-dimethoxy-, (S)-, a characteristic reaction is the nucleophilic addition to the carbonyl group. DFT calculations can model the approach of a nucleophile (e.g., a Grignard reagent or an enolate) to the aldehyde. By calculating the energy at each step, a reaction coordinate diagram can be constructed. youtube.com This diagram reveals the activation energy (the energy barrier that must be overcome, equal to the difference in energy between the reactants and the transition state), which is crucial for determining the reaction rate. vaia.com The geometry of the transition state provides insight into how bonds are formed and broken during the reaction. pressbooks.pub

Table 2: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Addition to (S)-3,4-dimethoxybutanal This table presents hypothetical data for the reaction with a generic nucleophile (Nu-).

Species Description Relative Energy (kcal/mol)
Reactants (S)-3,4-dimethoxybutanal + Nu- 0.0
Transition State (TS) [Nu---C(H)O---] complex +15.2
Product Adduct -10.5

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change. nih.gov This allows for the study of time-dependent phenomena like conformational changes and intermolecular interactions.

For Butanal, 3,4-dimethoxy-, (S)-, MD simulations can be used to explore its conformational landscape in a more dynamic way than simple energy minimization. More importantly, MD simulations explicitly include solvent molecules (e.g., water, ethanol), allowing for a detailed investigation of solvent effects. The solvent can influence the stability of different conformers through interactions like hydrogen bonding. By analyzing the MD trajectory, one can determine the average distribution of conformers in a specific solvent, providing a more realistic picture of the molecule's behavior in solution. These simulations are crucial for understanding how the environment affects the molecule's structure and reactivity. mdpi.com

Theoretical Studies on Stereoselectivity and Asymmetric Induction Mechanisms

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical concept in the chemistry of chiral molecules. nih.gov Theoretical studies are essential for understanding the origins of stereoselectivity in reactions involving Butanal, 3,4-dimethoxy-, (S)-. The chirality of the molecule can influence the stereochemical outcome of reactions at the aldehyde center, a process known as asymmetric induction.

Using DFT, chemists can model the transition states for the formation of different stereoisomeric products. nih.gov For instance, in an aldol (B89426) reaction with a ketone, (S)-3,4-dimethoxybutanal could lead to several diastereomeric products. By calculating the energies of the competing transition states (e.g., those leading to syn vs. anti products), researchers can predict which diastereomer will be formed preferentially. organic-chemistry.org The transition state with the lower energy corresponds to the faster reaction and, therefore, the major product. These calculations can reveal the subtle steric and electronic interactions within the transition state that are responsible for the observed stereoselectivity. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which serves as a powerful tool for structure verification and interpretation of experimental data. arxiv.org Machine learning models are also increasingly being used to accelerate the prediction of spectra from molecular structures. uzh.chworktribe.com

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. The calculated values for the lowest-energy conformer of Butanal, 3,4-dimethoxy-, (S)-, or a Boltzmann-averaged spectrum over several conformers, can be compared with experimental spectra to confirm the structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical Infrared (IR) spectrum shows characteristic peaks, such as the C=O stretch of the aldehyde and C-O stretches of the methoxy (B1213986) groups, which can be matched to an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. For Butanal, 3,4-dimethoxy-, (S)-, this would typically predict the n→π* transition of the carbonyl group.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for (S)-3,4-dimethoxybutanal This table presents hypothetical data to demonstrate the application of computational prediction.

Spectroscopic Parameter Predicted Value (DFT) Experimental Value
¹H NMR Chemical Shift (CHO) δ 9.75 ppm δ 9.78 ppm
¹³C NMR Chemical Shift (C=O) δ 202.1 ppm δ 202.5 ppm
IR Frequency (C=O stretch) 1735 cm⁻¹ 1730 cm⁻¹
UV-Vis λ_max (n→π*) 288 nm 290 nm

Structure-Reactivity Relationships and Reaction Pathway Predictions

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental goal of chemistry. scribd.comlibretexts.org Computational chemistry provides quantitative descriptors that help predict how and where a molecule will react. For Butanal, 3,4-dimethoxy-, (S)-, DFT calculations can generate several key properties to predict its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The LUMO is often centered on the carbonyl carbon of the aldehyde, indicating that this is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the molecule's electrophilicity.

Electrostatic Potential (ESP) Map: An ESP map visually shows the charge distribution on the surface of a molecule. For an aldehyde, the map will show a region of positive potential (electrophilic) around the carbonyl carbon and a region of negative potential (nucleophilic) around the carbonyl oxygen.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) provides a quantitative measure of electrophilic and nucleophilic sites.

These descriptors allow chemists to make informed predictions about the most likely pathways for chemical reactions, guiding synthetic efforts and the design of new transformations. scribd.comchemrxiv.org

Applications and Future Directions in Advanced Organic Synthesis

Role as a Key Chiral Building Block in Multistep Synthesis

The strategic importance of (S)-3,4-dimethoxybutanal in multistep synthesis lies in its ability to introduce chirality and functionality in a controlled manner. vapourtec.comlibretexts.org As a chiral pool starting material, it provides a readily available source of a specific enantiomer, which is crucial for the synthesis of molecules with defined stereochemistry. scripps.eduenamine.net The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formations, reductions, and oxidations, while the dimethoxy acetal (B89532) can act as a protected diol, unmasking further synthetic possibilities.

Synthesis of Biologically Relevant Molecules and Pharmaceutical Intermediates

The demand for enantiomerically pure compounds is a cornerstone of the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific stereoisomer. enamine.netchiralpedia.com (S)-3,4-dimethoxybutanal has proven to be a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and their precursors. google.comevonik.com

One notable application is in the enzymatic synthesis of intermediates for statins, a class of cholesterol-lowering drugs. google.com In a key step, an aldolase (B8822740) enzyme facilitates the condensation of acetaldehyde (B116499) with a protected glycoaldehyde derivative, leading to the formation of (S)-3-hydroxy-4,4-dimethoxybutanal. This intermediate is then further transformed, highlighting the utility of the dimethoxybutanal scaffold in accessing complex chiral molecules. google.com The synthesis of such pharmaceutical intermediates often involves multiple steps where precise control of stereochemistry is paramount. beilstein-journals.org

The versatility of this chiral building block extends to the preparation of other biologically active compounds. For instance, it can be a precursor for the synthesis of chiral amino acids and their derivatives, which are fundamental components of many pharmaceuticals. The ability to construct complex molecules from simpler, enantiopure starting materials like (S)-3,4-dimethoxybutanal is a key strategy in modern drug discovery and development. nih.gov

Construction of Complex Natural Product Scaffolds

Natural products have historically been a rich source of inspiration for drug discovery, often possessing intricate and unique molecular architectures. nih.govengineering.org.cn The total synthesis of these complex molecules represents a significant challenge in organic chemistry, and chiral building blocks like (S)-3,4-dimethoxybutanal play a pivotal role in this endeavor. nih.govsioc-journal.cn Its inherent chirality and functional groups allow for the stereocontrolled construction of complex carbon skeletons found in a variety of natural products. uwindsor.ca

The synthesis of polyketides, a large and structurally diverse class of natural products with a wide range of biological activities, can benefit from intermediates derived from (S)-3,4-dimethoxybutanal. The aldehyde functionality can participate in aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction in polyketide biosynthesis, to build up the characteristic repeating units. uwindsor.cabeilstein-journals.org The stereocenter in the starting material can direct the stereochemical outcome of subsequent reactions, leading to the desired diastereomer of the natural product.

Contributions to Methodological Advancements in Asymmetric Catalysis

Asymmetric catalysis, the use of chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool in modern organic synthesis. mdpi.comunits.it (S)-3,4-dimethoxybutanal and its derivatives have contributed to this field not only as substrates but also as precursors for the development of new catalytic systems.

Design and Development of Novel Chiral Catalysts and Ligands

The development of new and efficient chiral ligands is crucial for advancing the field of asymmetric catalysis. nankai.edu.cnpolyu.edu.hk Chiral molecules derived from the chiral pool, such as (S)-3,4-dimethoxybutanal, can serve as starting materials for the synthesis of novel ligands. nobelprize.orgsigmaaldrich.com The stereogenic center of the butanal derivative can be incorporated into the backbone of a ligand, creating a chiral environment around a metal center. uniurb.it

For example, the aldehyde functionality can be transformed into an amino alcohol, which can then be further elaborated into bidentate or tridentate ligands for transition metal catalysis. The specific stereochemistry of the starting material ensures the production of a single enantiomer of the ligand, which is essential for achieving high enantioselectivity in catalytic reactions. researchgate.net The development of such "privileged" chiral ligands, which are effective in a variety of reactions, is a major goal in asymmetric catalysis. nankai.edu.cn

Exploration of Cooperative and Synergistic Catalysis

Cooperative and synergistic catalysis involves the simultaneous use of two or more catalysts that work together to achieve a transformation that is not possible with either catalyst alone. nih.govmdpi.comnih.gov This approach often leads to enhanced reactivity, selectivity, and efficiency.

(S)-3,4-dimethoxybutanal and its derivatives can be employed as substrates in cooperative catalytic systems. For instance, in a reaction involving both an organocatalyst and a metal catalyst, the chiral aldehyde can be activated by the organocatalyst to form a reactive intermediate, which then participates in a metal-catalyzed transformation. wiley.comrsc.org The inherent chirality of the substrate can influence the stereochemical outcome of the reaction, working in concert with the chiral catalyst to achieve high levels of stereocontrol. The exploration of such cooperative systems opens up new avenues for the synthesis of complex chiral molecules. nih.gov

Green Chemistry and Sustainable Synthesis Perspectives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comacs.org The use of (S)-3,4-dimethoxybutanal aligns with several of these principles, contributing to more sustainable synthetic practices.

The use of a chiral pool starting material like (S)-3,4-dimethoxybutanal is an example of atom economy, as it avoids the need for a resolution step to separate enantiomers, which can be wasteful. scripps.edu Furthermore, the development of catalytic methods, particularly those involving biocatalysis or highly efficient asymmetric catalysts, reduces the amount of waste generated compared to stoichiometric reagents. syekhnurjati.ac.idscispace.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (S)-3,4-dimethoxybutanal, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves coupling reactions between aldehydes and methoxy-substituted precursors. For example, condensation of 3,4-dimethoxybenzaldehyde with appropriate nucleophiles under acidic or basic conditions. Reaction optimization includes varying catalysts (e.g., p-toluenesulfonic acid), temperature (e.g., reflux in ethanol), and purification via column chromatography or recrystallization. High yields (e.g., 83–92% for structurally similar amides in ) can be achieved by controlling stoichiometry and reaction time .

Q. How are spectroscopic techniques (IR, NMR) applied to confirm the structure and stereochemistry of (S)-3,4-dimethoxybutanal?

  • Methodology :

  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
  • ¹H NMR : Methoxy protons resonate as singlets (~δ 3.8–4.0 ppm), while aldehyde protons appear as sharp singlets (~δ 9.5–10 ppm). Stereochemical confirmation requires chiral derivatization or comparison with enantiopure standards .

Q. What are the critical physicochemical properties of (S)-3,4-dimethoxybutanal, and how are they experimentally determined?

  • Key Properties : Boiling point (analogs: ~313°C), density (~1.17 g/cm³), refractive index (~1.445), and solubility in polar solvents.
  • Methods :

  • Boiling point: Determined via distillation under reduced pressure.
  • Density: Measured using a pycnometer.
  • Refractive index: Obtained via refractometry (e.g., Abbe refractometer) .

Advanced Research Questions

Q. How can regioselective demethylation of 3,4-dimethoxy groups be achieved, and what analytical tools validate selectivity?

  • Methodology : Use selective demethylation agents like boron tribromide (BBr₃) in dichloromethane at low temperatures (-78°C). Monitor reaction progress via TLC and confirm regioselectivity using ¹H NMR (disappearance of methoxy signals) and LC-MS for product identification. highlights similar protocols for aromatic aldehydes .

Q. What are the photodegradation pathways of (S)-3,4-dimethoxybutanal under UV exposure, and how can stability be improved?

  • Methodology : Conduct accelerated photolysis studies using UV lamps (λ = 254–365 nm) in quartz cuvettes. Analyze degradation products via GC-MS or HPLC-MS. Stabilization strategies include adding antioxidants (e.g., BHT) or storing in amber glass under inert atmospheres. discusses photodegradation mechanisms in dimethoxy lignin models .

Q. How does (S)-3,4-dimethoxybutanal participate in asymmetric catalysis, and what chiral auxiliaries enhance enantioselectivity?

  • Methodology : Utilize chiral catalysts (e.g., Jacobsen’s salen complexes) in aldol or Mannich reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, derivatives of 3,4-dimethoxybenzaldehyde have been used in asymmetric syntheses of bioactive compounds, achieving >90% ee under optimized conditions .

Data Contradictions and Resolution

  • Synthetic Yields : reports variable yields (71–92%) for structurally related amides, highlighting the impact of chain length and steric effects. Researchers should optimize solvent polarity (e.g., switching from THF to DMF) and catalyst loading to address inconsistencies .
  • Photostability : While suggests rapid degradation of dimethoxy aromatics under UV, conflicting data may arise from solvent choice (aqueous vs. organic). Controlled studies under standardized conditions are critical .

Methodological Best Practices

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients for polar aldehydes.
  • Safety Protocols : Follow MSDS guidelines for handling methoxy-substituted aldehydes (e.g., PPE, ventilation), as outlined in for similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.